2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1936652-98-0
VCID: VC11682436
InChI: InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(6-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid

CAS No.: 1936652-98-0

Cat. No.: VC11682436

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid - 1936652-98-0

Specification

CAS No. 1936652-98-0
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(6-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key IBYZHUJHCNYYAZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol. Its IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid, reflects its spirocyclic core—a fusion of a piperidine-like ring and a cyclobutane moiety. The Boc group at the 2-position and the carboxylic acid at the 6-position create a bifunctional platform for further chemical modifications.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1936652-98-0
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
IUPAC Name2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O
InChIKeyIBYZHUJHCNYYAZ-UHFFFAOYSA-N
PubChem CID129317722

The spirocyclic structure imposes geometric constraints that influence conformational flexibility, a property critical for binding selectivity in drug design. The Boc group enhances solubility in organic solvents, facilitating synthetic manipulations, while the carboxylic acid enables covalent conjugation to amines or alcohols.

Synthesis and Strategic Planning

The synthesis of 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid relies on protection-deprotection strategies to safeguard reactive functionalities during multi-step reactions. A typical pathway involves:

  • Spirocyclic Core Formation: Cyclization of a precursor to generate the azaspiro[3.4]octane skeleton.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Carboxylic Acid Installation: Oxidation or hydrolysis of a pre-functionalized group at the 6-position to yield the final carboxylic acid.

The Boc group’s stability under basic and nucleophilic conditions—and its labile nature under acidic environments—ensures compatibility with subsequent synthetic steps, such as peptide couplings or cross-coupling reactions.

Applications in Medicinal Chemistry and Organic Synthesis

Intermediate for Peptide Mimetics

The compound’s spirocyclic framework mimics peptide secondary structures, enabling the design of conformationally restricted peptidomimetics. These analogs often exhibit enhanced metabolic stability and target affinity compared to linear peptides. For example, derivatives of this scaffold have been explored as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and modulators of chemokine receptors (CCR3/CCR5), which are implicated in inflammation and HIV entry .

Building Block for Heterocyclic Libraries

The carboxylic acid moiety permits diversification via amidation, esterification, or coupling reactions. This versatility supports the generation of combinatorial libraries for high-throughput screening campaigns. Recent patents highlight its utility in synthesizing M4 muscarinic acetylcholine receptor agonists, which are investigated for neurological disorders .

Table 2: Representative Derivatives and Therapeutic Targets

Derivative FunctionalizationBiological TargetPotential Indication
Amide-linked aryl groupsChemokine receptorsHIV, autoimmune diseases
Esterified alkyl chainsFAAHPain management, neurodegeneration
Hybrid spiro-oxetane systemsM4 receptorsAlzheimer’s disease, schizophrenia

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